![molecular formula C7H11IN2 B3047134 4-Iodo-3-methyl-1-propyl-1H-pyrazole CAS No. 1354704-24-7](/img/structure/B3047134.png)
4-Iodo-3-methyl-1-propyl-1H-pyrazole
Overview
Description
“4-Iodo-3-methyl-1-propyl-1H-pyrazole” is a chemical compound. It is a valuable intermediate for the synthesis of biologically active compounds .
Synthesis Analysis
The synthesis of pyrazoles involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . For example, 4-Iodopyrazole undergoes iodination in the presence of iodine and ammonium hydroxide to yield 3,4-di-iodo- and 3,4,5-tri-iodo-pyrazole .Chemical Reactions Analysis
Pyrazoles undergo various chemical reactions. For instance, a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as “CNN” building block to terminal alkynes provides pyrazoles . A phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles in good yields and high selectivity at room temperature .Scientific Research Applications
Medicinal Chemistry and Drug Development
Imidazole derivatives, including 4-iodo-3-methyl-1-propyl-1H-pyrazole, have gained prominence in drug discovery due to their diverse biological activities. Researchers have explored their potential as novel drug candidates. Some key aspects include:
- Antibacterial Properties : Imidazole-containing compounds exhibit antibacterial effects. Investigations have explored their role in combating bacterial infections .
Chemical Synthesis and Heterobiaryls
4-Iodopyrazole, a close relative of our compound, has been used in indium-mediated synthesis of heterobiaryls. These heterocyclic structures find applications in materials science and organic synthesis .
Biological Enzymes and Catalysis
The compound’s unique structure may interact with enzymes. For instance:
- Mycocyclosin Synthase : This enzyme catalyzes C-C bond formation using cyclo (L-tyr-L-tyr) as a substrate, producing mycocyclosin. The compound’s reactivity could be relevant in enzymatic reactions .
Safety and Hazards
Mechanism of Action
Target of Action
It is known that pyrazole derivatives can interact with various enzymes such as alcohol dehydrogenase 1c, alcohol dehydrogenase 1b, alcohol dehydrogenase 1a, and mycocyclosin synthase . These enzymes play crucial roles in various biological processes, including metabolism and signal transduction.
Mode of Action
For instance, they can inhibit the activity of enzymes, modulate signal transduction pathways, or interfere with the synthesis of essential biomolecules .
Result of Action
Based on the known effects of similar pyrazole derivatives, it can be inferred that this compound may exert various biological effects, potentially including antimicrobial, anti-inflammatory, and antitumor activities .
Action Environment
The action, efficacy, and stability of 4-Iodo-3-methyl-1-propyl-1H-pyrazole can be influenced by various environmental factors. These may include pH, temperature, and the presence of other substances that can interact with the compound. For instance, it is known that 4-Iodopyrazole undergoes iodination in the presence of iodine and ammonium hydroxide .
properties
IUPAC Name |
4-iodo-3-methyl-1-propylpyrazole | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11IN2/c1-3-4-10-5-7(8)6(2)9-10/h5H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRLRSOADANACRR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=N1)C)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11IN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701283327 | |
Record name | 1H-Pyrazole, 4-iodo-3-methyl-1-propyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701283327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Iodo-3-methyl-1-propyl-1H-pyrazole | |
CAS RN |
1354704-24-7 | |
Record name | 1H-Pyrazole, 4-iodo-3-methyl-1-propyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1354704-24-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Pyrazole, 4-iodo-3-methyl-1-propyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701283327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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